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molecular formula C17H21NO3S2 B8468684 [1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-4'-(methylthio)- CAS No. 871113-81-4

[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-4'-(methylthio)-

Cat. No. B8468684
M. Wt: 351.5 g/mol
InChI Key: PYUTUDKYYFGKPL-UHFFFAOYSA-N
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Patent
US07964643B2

Procedure details

Using a method analogous to that described in Example 40, 4-bromophenyl-sulfonic acid-(4-hydroxybutyl)-amide and 4-methylthiophenyl boronic acid were reacted to give the title compound as a white solid. δC (DMSO, 62.9 MHz): 14.5, 25.9, 29.6, 42.6, 60.2, 125.9 126.2, 127.1, 127.3, 127.5, 134.8, 139.1 and 143.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH:6][S:7]([C:10]1[CH:15]=[CH:14][C:13](Br)=[CH:12][CH:11]=1)(=[O:9])=[O:8].[CH3:17][S:18][C:19]1[CH:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1>>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH:6][S:7]([C:10]1[CH:15]=[CH:14][C:13]([C:22]2[CH:23]=[CH:24][C:19]([S:18][CH3:17])=[CH:20][CH:21]=2)=[CH:12][CH:11]=1)(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCCNS(=O)(=O)C1=CC=C(C=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
OCCCCNS(=O)(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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